molecular formula C16H13Cl2N3O2 B4185554 N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Cat. No. B4185554
M. Wt: 350.2 g/mol
InChI Key: NGONDNXLVAFGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide, also known as DQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQA is a quinoxaline derivative and has been found to exhibit various biochemical and physiological effects in laboratory settings.

Mechanism of Action

The exact mechanism of action of N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been found to enhance the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission is believed to be responsible for the anticonvulsant, anxiolytic, and antidepressant effects of N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been found to exhibit various biochemical and physiological effects in laboratory settings. It has been shown to enhance the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. This increase in GABAergic neurotransmission has been found to be responsible for the anticonvulsant, anxiolytic, and antidepressant effects of N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. Additionally, N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in laboratory experiments is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for use in various fields of research. Additionally, N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, future research could focus on developing more efficient synthesis methods for N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide and improving its solubility in water to make it more accessible for use in laboratory experiments.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various fields of research such as neuropharmacology, cancer research, and drug discovery. N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of neurological disorders. Additionally, N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c17-9-5-10(18)7-11(6-9)19-15(22)8-14-16(23)21-13-4-2-1-3-12(13)20-14/h1-7,14,20H,8H2,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGONDNXLVAFGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Reactant of Route 4
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.